![molecular formula C176H272N56O55S7 B1142996 [HIS19]-CHARYBDOTOXIN CAS No. 175069-96-2](/img/no-structure.png)
[HIS19]-CHARYBDOTOXIN
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Charybdotoxin (CTX) is a peptide toxin that is found in the venom of the scorpion Leiurus quinquestriatus. It is a potent blocker of voltage-gated potassium channels and has been extensively studied for its potential therapeutic applications in various diseases.
Mecanismo De Acción
Charybdotoxin blocks voltage-gated potassium channels by binding to the channel pore and preventing the flow of potassium ions. This results in depolarization of the cell membrane and inhibition of action potential generation. Charybdotoxin has a high affinity for the voltage-gated potassium channels Kv1.1, Kv1.2, and Kv1.3, which are expressed in various tissues, including the brain, immune cells, and cancer cells.
Biochemical and Physiological Effects:
Charybdotoxin has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and reduce tumor angiogenesis. It also has immunomodulatory effects, including the inhibition of T cell activation and the suppression of cytokine production. In addition, Charybdotoxin has been shown to have neuroprotective effects, including the prevention of neuronal cell death and the reduction of inflammation in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of Charybdotoxin is its high specificity for voltage-gated potassium channels, making it a useful tool for studying the function of these channels in various tissues. It is also relatively easy to synthesize using solid-phase peptide synthesis. However, one limitation of Charybdotoxin is its high cost, which may limit its use in some experiments. In addition, its potency may make it difficult to use at low concentrations, which could limit its usefulness in certain applications.
Direcciones Futuras
There are several potential future directions for the study of Charybdotoxin. One area of research is the development of Charybdotoxin-based therapies for cancer and autoimmune diseases. Another area of research is the investigation of the neuroprotective effects of Charybdotoxin and its potential use in the treatment of neurological disorders. Additionally, the development of new analogs of Charybdotoxin with improved potency and specificity could lead to new therapeutic applications for this peptide toxin.
Conclusion:
Charybdotoxin is a peptide toxin that has been extensively studied for its potential therapeutic applications in various diseases. Its high specificity for voltage-gated potassium channels makes it a useful tool for studying the function of these channels in various tissues. While its high cost and potency may limit its usefulness in some applications, there are several potential future directions for the study of Charybdotoxin, including the development of new therapies for cancer, autoimmune diseases, and neurological disorders.
Métodos De Síntesis
Charybdotoxin is a 37 amino acid peptide that can be synthesized using solid-phase peptide synthesis. The synthesis method involves the sequential addition of protected amino acids to a resin-bound peptide chain. The peptide is then cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
Aplicaciones Científicas De Investigación
Charybdotoxin has been extensively studied for its potential therapeutic applications in various diseases, including cancer, autoimmune diseases, and neurological disorders. It has been shown to have potent anti-tumor activity by inhibiting the growth and proliferation of cancer cells. It also has immunomodulatory effects, making it a potential treatment for autoimmune diseases. In addition, Charybdotoxin has been shown to have neuroprotective effects and may be useful in the treatment of neurological disorders such as Alzheimer's and Parkinson's disease.
Propiedades
Número CAS |
175069-96-2 |
|---|---|
Nombre del producto |
[HIS19]-CHARYBDOTOXIN |
Fórmula molecular |
C176H272N56O55S7 |
Peso molecular |
4276.84 |
Sinónimos |
[HIS19]-CHARYBDOTOXIN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



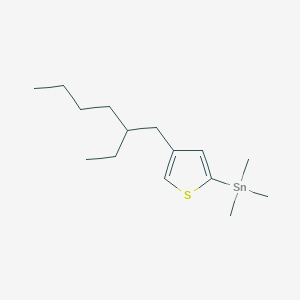
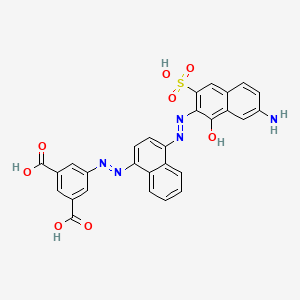
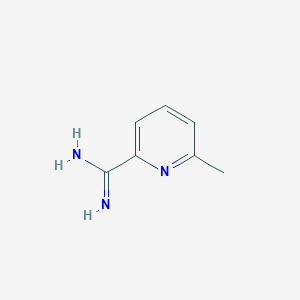
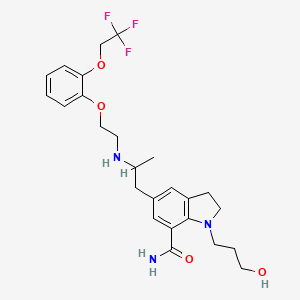
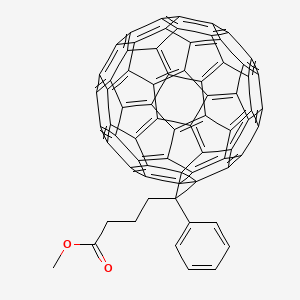
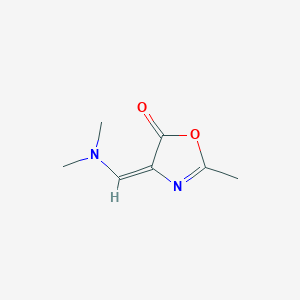
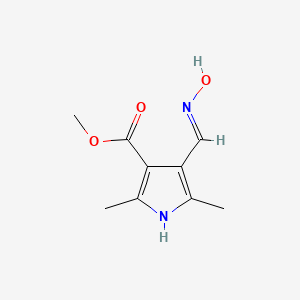
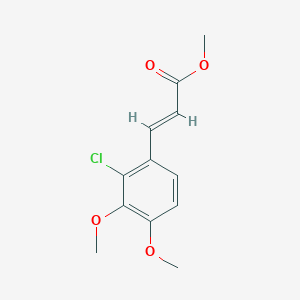
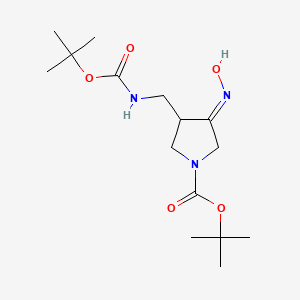
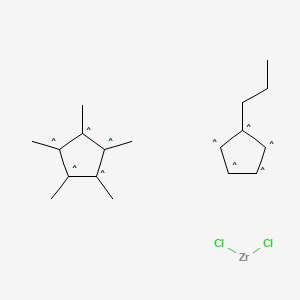
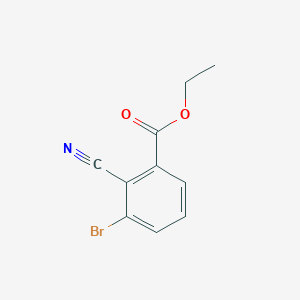
![4-Methyl-2-(3-methylpyrrolidin-1-yl)-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)pyridine](/img/structure/B1142936.png)